

# An In-depth Technical Guide to Tert-butyl Piperazine-1-carboxylate Hydrochloride

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name:	<i>Tert-butyl Piperazine-1-carboxylate Hydrochloride</i>
Cat. No.:	B153522

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## Introduction

**Tert-butyl piperazine-1-carboxylate hydrochloride** is a pivotal building block in modern medicinal chemistry and drug discovery. As a monofunctional piperazine derivative, it offers a versatile scaffold for the synthesis of a wide array of complex molecules, particularly in the development of novel therapeutic agents. The presence of the tert-butyloxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for selective functionalization of the second nitrogen atom. The hydrochloride salt form enhances the compound's stability and handling characteristics, making it a favored intermediate in multi-step synthetic pathways.

This technical guide provides a comprehensive overview of **Tert-butyl Piperazine-1-carboxylate Hydrochloride**, including its chemical and physical properties, detailed synthesis protocols, and its application in the development of kinase inhibitors, with a specific focus on the c-Jun N-terminal kinase (JNK) signaling pathway.

## Chemical and Physical Properties

A summary of the key chemical and physical properties of **Tert-butyl Piperazine-1-carboxylate Hydrochloride** is presented below. It is important to note that some of the experimental data, such as melting point and spectral data, are often reported for the free base, tert-butyl piperazine-1-carboxylate.

Property	Value	Reference
Molecular Formula	C <sub>9</sub> H <sub>19</sub> ClN <sub>2</sub> O <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	222.71 g/mol	<a href="#">[1]</a>
IUPAC Name	tert-butyl piperazine-1-carboxylate;hydrochloride	<a href="#">[1]</a>
CAS Number	76535-74-5	<a href="#">[1]</a>
Appearance	White to light yellow or light orange powder/crystal	
Melting Point	43-47 °C (for the free base)	<a href="#">[2]</a>
Solubility	Soluble in ethyl acetate, methanol, and water	<a href="#">[3]</a>
SMILES	CC(C) (C)OC(=O)N1CCNCC1.Cl	<a href="#">[1]</a>
InChI	InChI=1S/C9H18N2O2.CIH/c1-9(2,3)13-8(12)11-6-4-10-5-7-11;/h10H,4-7H2,1-3H3;1H	<a href="#">[1]</a>

## Spectral Data

The following tables summarize the characteristic spectral data for the parent compound, tert-butyl piperazine-1-carboxylate. This information is crucial for the identification and characterization of the molecule during synthesis and analysis.

### <sup>1</sup>H NMR Spectral Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
3.56 – 3.28	m	4H	-CH <sub>2</sub> - (Boc-N-CH <sub>2</sub> )
2.92 – 2.70	m	4H	-CH <sub>2</sub> - (HN-CH <sub>2</sub> )
1.46	s	9H	-C(CH <sub>3</sub> ) <sub>3</sub>
(Solvent: CDCl <sub>3</sub> )			

## <sup>13</sup>C NMR Spectral Data

Chemical Shift ( $\delta$ ) ppm	Assignment
154.8	C=O (carbamate)
79.8	-C(CH <sub>3</sub> ) <sub>3</sub>
51.2	-CH <sub>2</sub> - (Boc-N-CH <sub>2</sub> )
43.9	-CH <sub>2</sub> - (HN-CH <sub>2</sub> )
28.5	-C(CH <sub>3</sub> ) <sub>3</sub>
(Solvent: CDCl <sub>3</sub> )	

## Mass Spectrometry Data (GC-MS)

m/z	Relative Intensity
57	Top Peak
44	2nd Highest
56	3rd Highest

## IR Spectral Data

Wavenumber (cm <sup>-1</sup> )	Assignment
3355	N-H stretch
2973, 2929, 2813	C-H stretch (aliphatic)
1682	C=O stretch (carbamate)
1248, 1163	C-N stretch, C-O stretch

## Experimental Protocols

### Synthesis of Tert-butyl Piperazine-1-carboxylate

This protocol describes the synthesis of the free base, which is the precursor to the hydrochloride salt.

#### Materials:

- Piperazine hexahydrate
- Di-tert-butyl dicarbonate (Boc<sub>2</sub>O)
- Sodium hydroxide (NaOH)
- tert-Butyl alcohol
- Dichloromethane (DCM)
- Water
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

#### Procedure:

- To a solution of piperazine hexahydrate (62.5 mmol) and di-tert-butyl dicarbonate (25 mmol) in tert-butyl alcohol (75 mL), add an aqueous solution of NaOH (2 M, 12.5 mL) dropwise.<sup>[4]</sup>
- Stir the mixture at ambient temperature for 12 hours.<sup>[4]</sup>

- Evaporate the volatiles under reduced pressure.[4]
- Add water to the residue and remove any solids by filtration.[4]
- Extract the filtrate with dichloromethane (3 x volume).[4]
- Combine the organic layers, dry over anhydrous  $\text{Na}_2\text{SO}_4$ , and evaporate under reduced pressure to yield tert-butyl piperazine-1-carboxylate as a white solid.[4]

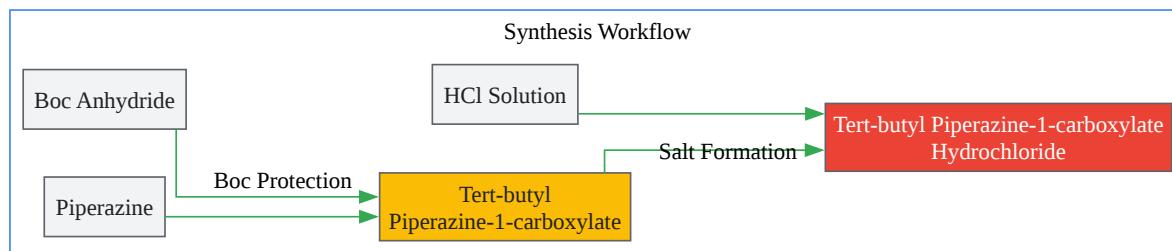
## Conversion to Tert-butyl Piperazine-1-carboxylate Hydrochloride

### Materials:

- Tert-butyl piperazine-1-carboxylate
- Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane or isopropanol)
- Diethyl ether (optional)

### Procedure:

- Dissolve the synthesized tert-butyl piperazine-1-carboxylate in a minimal amount of a suitable solvent like methanol or dioxane.
- To the stirred solution at room temperature, add a solution of HCl in dioxane (e.g., 4M) or isopropanol.[5]
- The hydrochloride salt will typically precipitate out of the solution.
- Stir the reaction for 1-3 hours.
- The product can be collected by filtration. Alternatively, the addition of a non-polar solvent like diethyl ether can be used to facilitate precipitation.
- Wash the resulting solid with a small amount of cold solvent and dry under vacuum.



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## Synthesis workflow for Tert-butyl Piperazine-1-carboxylate HCl.

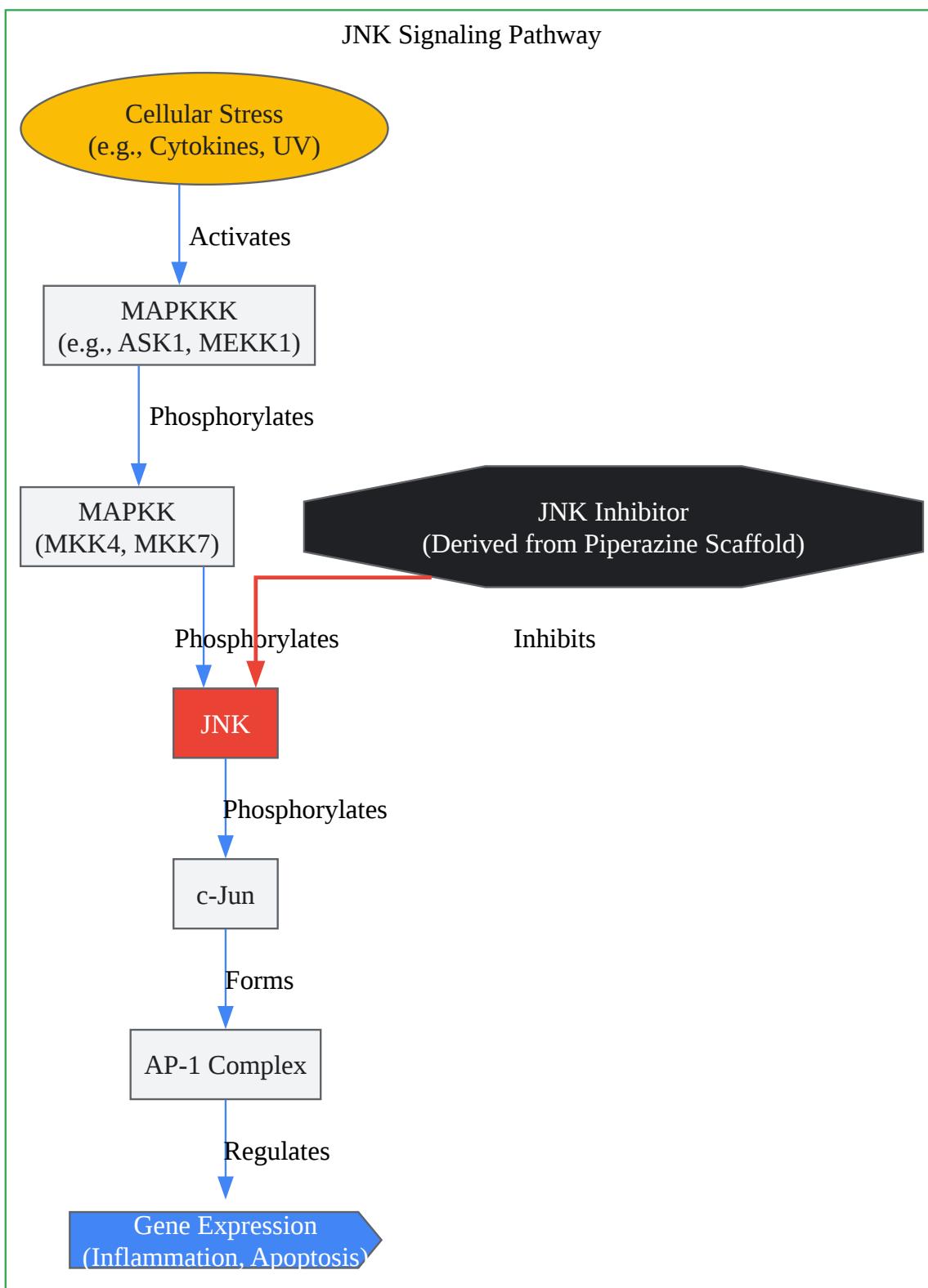
# Application in Drug Discovery: JNK Inhibition

**Tert-butyl piperazine-1-carboxylate hydrochloride** is a valuable starting material for the synthesis of various kinase inhibitors. One important class of targets is the c-Jun N-terminal kinases (JNKs), which are key regulators of cellular processes such as inflammation, apoptosis, and cell proliferation.<sup>[6][7]</sup> Dysregulation of the JNK signaling pathway is implicated in numerous diseases, including neurodegenerative disorders, inflammatory conditions, and cancer.<sup>[6]</sup>

The piperazine moiety serves as a versatile scaffold to which various pharmacophoric groups can be attached to achieve potent and selective inhibition of JNK isoforms (JNK1, JNK2, and JNK3).<sup>[6][7]</sup>

# The JNK Signaling Pathway

The JNK pathway is a part of the larger mitogen-activated protein kinase (MAPK) signaling cascade. It is typically activated by cellular stress signals such as inflammatory cytokines (e.g., TNF- $\alpha$ , IL-1), UV radiation, and oxidative stress.

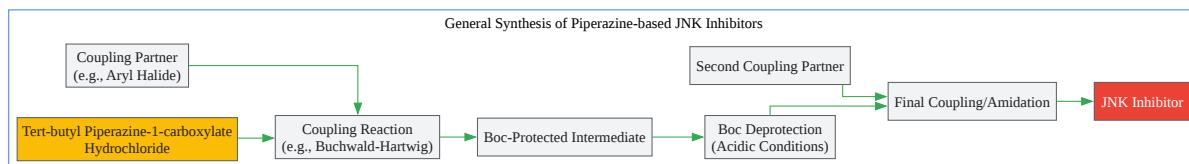


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Simplified JNK signaling pathway and point of inhibition.

## Synthesis of JNK Inhibitors

The general strategy for synthesizing piperazine-based JNK inhibitors involves the initial use of **Tert-butyl piperazine-1-carboxylate hydrochloride**. The Boc group allows for the selective reaction at the unprotected secondary amine. This is typically followed by deprotection of the Boc group to allow for further functionalization if required.



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General workflow for synthesizing JNK inhibitors.

## Safety and Handling

**Tert-butyl Piperazine-1-carboxylate Hydrochloride** should be handled in accordance with good laboratory practices. It is advisable to consult the Safety Data Sheet (SDS) before use. General safety precautions include:

- Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.
- Ventilation: Use in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
- Storage: Store in a tightly closed container in a cool, dry place.
- In case of contact:

- Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
- Skin: Wash with plenty of soap and water.
- Inhalation: Move the person to fresh air.
- Ingestion: Rinse mouth and seek medical attention.

## Conclusion

**Tert-butyl Piperazine-1-carboxylate Hydrochloride** is a cornerstone intermediate for the synthesis of a diverse range of biologically active molecules. Its utility is underscored by its role in the development of targeted therapies, such as JNK inhibitors. A thorough understanding of its properties, synthesis, and applications is essential for researchers and professionals in the field of drug discovery and development. This guide provides a foundational resource to aid in the effective utilization of this important chemical entity.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Tert-butyl Piperazine-1-carboxylate Hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b153522#what-is-tert-butyl-piperazine-1-carboxylate-hydrochloride]

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